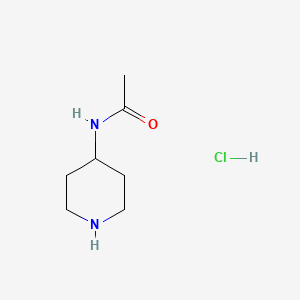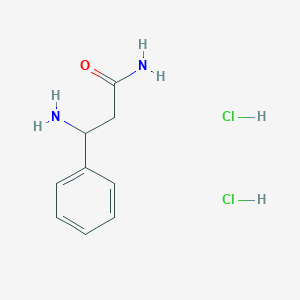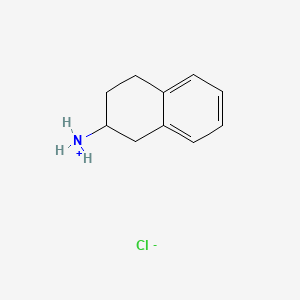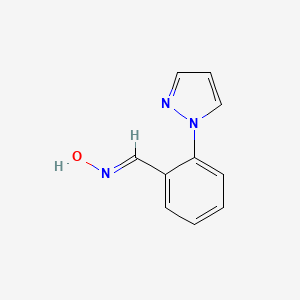
Biperiden hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of biperiden hydrochloride involves several synthetic routes. One method includes the oxidation of 5-ethylene-2-norbornene to form 5-acetylnorbornene, followed by isomerization, Grignard reaction, and Mannich reaction . The reaction conditions typically involve heating to 95-98°C and using reagents like glacial acetic acid, piperidine hydrochlorate, and paraformaldehyde . Industrial production methods focus on scalability and meeting pharmacopoeia standards .
Analyse Des Réactions Chimiques
Biperiden hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the conversion of 5-ethylene-2-norbornene to 5-acetylnorbornene.
Reduction: Not commonly reported for this compound.
Substitution: Mannich reaction is a key step in its synthesis, involving the substitution of hydrogen atoms with functional groups.
Common reagents include glacial acetic acid, piperidine hydrochlorate, and paraformaldehyde . Major products formed include intermediate compounds like 5-acetylnorbornene and the final product, this compound .
Applications De Recherche Scientifique
Biperiden hydrochloride is widely used in scientific research, particularly in the fields of:
Medicine: Used to treat Parkinson’s disease, drug-induced movement disorders, and to alleviate extrapyramidal symptoms
Chemistry: Studied for its anticholinergic properties and interactions with muscarinic receptors.
Biology: Investigated for its effects on the central and peripheral nervous systems.
Industry: Included in the vital and essential drug list for its therapeutic applications.
Mécanisme D'action
Biperiden hydrochloride exerts its effects by competitively antagonizing acetylcholine at muscarinic receptors in the corpus striatum . This action helps restore the balance of cholinergic transmission in the basal ganglia, which is crucial for managing symptoms of parkinsonism . It also possesses nicotinolytic activity, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Biperiden hydrochloride is often compared with other anticholinergic agents such as:
Triperiden hydrochloride: A structural isomer with similar pharmacological properties but cheaper.
Atropine: Another anticholinergic agent with stronger peripheral effects compared to biperiden.
Scopolamine: Known for its central anticholinergic effects but with different clinical applications.
This compound is unique due to its balanced central and peripheral anticholinergic effects, making it particularly effective for treating parkinsonism and extrapyramidal symptoms .
Propriétés
IUPAC Name |
1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20?,21?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNLAULGBSQZMP-XYEFSAFDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCC(C2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[4-(ethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7852813.png)
![2-[5-(1-benzothiophen-2-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7852821.png)
![[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate](/img/structure/B7852826.png)



![sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7852857.png)
![(4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B7852859.png)
![4-[(2-hydroxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7852894.png)


